molecular formula C36H40ClP3Pt+3 B14472428 Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum CAS No. 71597-21-2

Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum

Cat. No.: B14472428
CAS No.: 71597-21-2
M. Wt: 796.2 g/mol
InChI Key: CJXJPKRZOPAGKU-UHFFFAOYSA-P
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Description

Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is a complex organophosphorus compound that contains platinum

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum typically involves the reaction of chloroplatinic acid with 3-diphenylphosphaniumylpropyl-phenylphosphanium ligands. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or using a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction may produce lower oxidation states.

Scientific Research Applications

Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

    Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.

    Medicine: Research is ongoing to investigate its use in targeted drug delivery systems.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum involves its interaction with molecular targets such as DNA, proteins, and enzymes The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function

Comparison with Similar Compounds

Similar Compounds

  • Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
  • Dichloronickel; 3-diphenylphosphaniumylpropyl-diphenyl-phosphonium

Uniqueness

Bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds containing iron or nickel. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications.

Properties

CAS No.

71597-21-2

Molecular Formula

C36H40ClP3Pt+3

Molecular Weight

796.2 g/mol

IUPAC Name

bis(3-diphenylphosphaniumylpropyl)-phenylphosphanium;chloroplatinum

InChI

InChI=1S/C36H37P3.ClH.Pt/c1-6-18-32(19-7-1)37(28-16-30-38(33-20-8-2-9-21-33)34-22-10-3-11-23-34)29-17-31-39(35-24-12-4-13-25-35)36-26-14-5-15-27-36;;/h1-15,18-27H,16-17,28-31H2;1H;/q;;+1/p+2

InChI Key

CJXJPKRZOPAGKU-UHFFFAOYSA-P

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)CCC[PH+](C4=CC=CC=C4)C5=CC=CC=C5.Cl[Pt]

Origin of Product

United States

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